molecular formula C8H7N3O2S B1468463 2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid CAS No. 1339794-46-5

2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid

Cat. No. B1468463
CAS RN: 1339794-46-5
M. Wt: 209.23 g/mol
InChI Key: KQIUQXMIHFTCFH-UHFFFAOYSA-N
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Description

“2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid” is a complex organic compound. It is a derivative of thiophene-2-acetic acid, which is an organosulfur compound with the formula HO2CCH2C4H3S . Thiophene-2-acetic acid is one of two isomeric thiophene acetic acids and is a precursor to the antibiotics cephaloridine and cephalothin .


Synthesis Analysis

A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . This compound was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .


Physical And Chemical Properties Analysis

Thiophene-2-acetic acid, a related compound, is a white solid . It has a molar mass of 142.17 g/mol . The compound “2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid” likely has similar physical and chemical properties.

Scientific Research Applications

Antimicrobial Activity

The thiophene moiety is known for its antimicrobial properties. Compounds containing thiophene rings have been investigated for their effectiveness against various bacterial strains. For instance, derivatives of thiophene-acetic acid have demonstrated significant activity against yeasts such as Candida glabrata and Candida krusei . This suggests that our compound of interest could potentially be developed into new antimicrobial agents targeting both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Antioxidant Properties

Thiophene derivatives have also been associated with antioxidant activity. The ability to scavenge free radicals makes them valuable in the study of diseases where oxidative stress plays a role. The compound could be used in research to develop novel antioxidants that help mitigate oxidative damage in biological systems .

Material Science Applications

The structural motif of thiophene is integral in the field of material science, particularly in the development of organic semiconductors. Thiophene-based compounds are utilized in the creation of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The acetic acid derivative could be explored for its electronic properties and potential use in advanced electronic devices.

Pharmacological Research

Thiophene analogs are a class of biologically active compounds that have been the focus of medicinal chemistry. They are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antihypertensive properties . The compound could be a key subject in the synthesis of new drugs with these therapeutic effects.

Synthesis of Heterocyclic Amides

In organic chemistry, the synthesis of amides is of great interest due to their presence in proteins, peptides, and various pharmaceuticals. The compound we are analyzing can be used in N-acylation reactions to create novel heterocyclic amides, which may have applications ranging from drug development to polymer science .

DNA Interaction Studies

The interaction between small molecules and DNA is a crucial area of research, particularly in the development of new therapeutic agents. The compound’s ability to interact with DNA bases can be studied using computational methods like the electrophilicity-based charge transfer (ECT) method. This could lead to insights into the design of drugs that target specific DNA sequences or structures .

Safety and Hazards

Thiophene-2-acetic acid is labeled as a danger according to GHS labeling . It has hazard statements H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501 .

properties

IUPAC Name

2-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c12-7(13)4-6-9-8(11-10-6)5-2-1-3-14-5/h1-3H,4H2,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIUQXMIHFTCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC(=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid
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2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid

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